N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide
Description
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is an organic compound with a complex structure that includes phenoxy and hydrazide functional groups
Properties
Molecular Formula |
C18H19ClN2O4 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide |
InChI |
InChI=1S/C18H19ClN2O4/c1-13-11-15(7-8-16(13)19)25-12-18(23)21-20-17(22)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
WJRGIHBGLMYZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-3-methylphenoxyacetohydrazide. Finally, this compound is coupled with 3-phenoxypropanoic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the function of certain enzymes or proteins, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}acetohydrazide
Uniqueness
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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